3-(6-Amino-8-(4-methylpiperazin-1-yl)-3H-purin-3-yl)propane-1,2-diol
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Overview
Description
3-(6-Amino-8-(4-methylpiperazin-1-yl)-3H-purin-3-yl)propane-1,2-diol is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-8-(4-methylpiperazin-1-yl)-3H-purin-3-yl)propane-1,2-diol typically involves multi-step organic reactions. The starting materials are usually purine derivatives, which undergo various chemical transformations such as alkylation, amination, and cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-Amino-8-(4-methylpiperazin-1-yl)-3H-purin-3-yl)propane-1,2-diol involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with various biological functions.
Caffeine: A stimulant that also belongs to the purine class.
Theophylline: Used in medicine for its bronchodilator effects.
Uniqueness
3-(6-Amino-8-(4-methylpiperazin-1-yl)-3H-purin-3-yl)propane-1,2-diol is unique due to its specific chemical structure, which imparts distinct biological activities and potential applications. Its combination of functional groups and molecular configuration sets it apart from other purine derivatives.
Biological Activity
3-(6-Amino-8-(4-methylpiperazin-1-yl)-3H-purin-3-yl)propane-1,2-diol, also known by its CAS number 415950-31-1, is a purine derivative that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C13H20N6O2 with a molecular weight of approximately 280.34 g/mol. The structure includes a purine base with an amino group and a piperazine moiety, which contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C13H20N6O2 |
Molecular Weight | 280.34 g/mol |
CAS Number | 415950-31-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly in the realm of enzyme inhibition. Key mechanisms include:
- Inhibition of Protein Kinases : The compound has shown potential as a selective inhibitor of certain protein kinases, which play crucial roles in cell signaling pathways related to cancer progression and cell proliferation. Inhibition of these kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially making it useful against various pathogens. Its interaction with bacterial enzymes may disrupt critical metabolic pathways .
Biological Activity Studies
Several studies have assessed the biological activity of this compound:
Case Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry evaluated the compound's effects on human cancer cell lines. The results indicated that at micromolar concentrations, the compound inhibited cell proliferation and induced apoptosis in breast cancer cells through the activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for both bacteria, indicating moderate antibacterial activity .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound's biological activity, it is useful to compare it with structurally similar compounds.
Properties
IUPAC Name |
3-[6-imino-8-(4-methylpiperazin-1-yl)-7H-purin-3-yl]propane-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N7O2/c1-18-2-4-19(5-3-18)13-16-10-11(14)15-8-20(12(10)17-13)6-9(22)7-21/h8-9,14,21-22H,2-7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGPIOGHSVWDRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2)C(=N)N=CN3CC(CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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